molecular formula C13H17N5S B3005662 4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine CAS No. 2415531-27-8

4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine

Cat. No. B3005662
CAS RN: 2415531-27-8
M. Wt: 275.37
InChI Key: ZZMLMXHHGBRKHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine is a chemical compound with a complex structure. It belongs to the class of polyazole ligands, which have been extensively studied due to their potential applications in catalysis, medicine, and biomimetic studies . The compound’s name suggests the presence of pyrazole and thiomorpholine moieties, indicating its diverse functional groups.


Synthesis Analysis

The synthesis of this compound involves an alkylation process. Specifically, pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands exhibit multidentate properties, with three or six arms of (3,5-dimethylpyrazol-1-ylmethyl) groups attached to a central benzene ring .


Molecular Structure Analysis

The molecular structure of 4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine is intricate. It consists of a thiomorpholine ring fused with a pyrazine ring, which further connects to a pyrazole ring. The presence of sulfur in the thiomorpholine moiety adds complexity to its stereochemistry. Detailed crystallographic studies have elucidated its conformation and arrangement of atoms .


Chemical Reactions Analysis

The compound’s reactivity is of interest. In situ complexes formed by these multidentate ligands have been found capable of oxidizing catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ions, and counter-ions significantly influence the catalytic activities. For instance, the complex L1/Cu(CH₃COO)₂ exhibits high activity in the oxidation of catechol to its corresponding quinone .

Mechanism of Action

The precise mechanism of action for 4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine remains an area of ongoing research. Its ability to coordinate with metal ions and participate in redox reactions suggests potential applications in catalysis and other fields .

properties

IUPAC Name

4-[3-(3,5-dimethylpyrazol-1-yl)pyrazin-2-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-10-9-11(2)18(16-10)13-12(14-3-4-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMLMXHHGBRKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.